

# Application Notes and Protocols for the GC-MS Analysis of Cashmeran

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cashmeran®, a synthetic fragrance ingredient with the chemical name 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is a widely used component in a variety of consumer products, including perfumes, lotions, and other cosmetics.[1] Its complex, musky-woody scent profile makes it a popular choice in fragrance formulations.[1] Given its prevalence, accurate and sensitive analytical methods are required for its identification and quantification to ensure product quality, consistency, and for safety assessments. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like Cashmeran in complex matrices.[2][3][4] This document provides detailed application notes and protocols for the analysis of Cashmeran using GC-MS.

## **Physicochemical Properties of Cashmeran**

A solid understanding of the physicochemical properties of **Cashmeran** is essential for developing effective analytical methods.



Property	Value	Reference
Chemical Name	6,7-Dihydro-1,1,2,3,3- pentamethyl-4(5H)-indanone	[5]
CAS Number	33704-61-9	[5][6]
Molecular Formula	C14H22O	[5]
Molecular Weight	206.32 g/mol	[5]
Appearance	White solid at room temperature	[7]
Melting Point	27 °C	[7]
Boiling Point	256 °C	[7]
Log K_ow_	4.2	[7]

## **Quantitative Data Summary**

The following table summarizes key quantitative parameters for the GC-MS analysis of **Cashmeran**. Please note that retention times are highly dependent on the specific chromatographic conditions and column used. The provided retention index is a more robust measure for method development. While specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values for **Cashmeran** were not found in the reviewed literature, typical values for other polycyclic musks in cosmetic matrices are included for reference.[7][8]



Parameter	Value	Notes
Kovats Retention Index (semi- standard non-polar column)	1503.2 - 1512.7	A non-polar column like a DB- 5ms is suitable.[9]
Molecular Ion (M+)	206 m/z	Corresponds to the molecular weight of Cashmeran.[9]
Major Fragment Ions	191 m/z (Base Peak), 135 m/z	Useful for Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity.[9]
Typical LOD for Polycyclic Musks	0.06 - 0.12 μg/mL	In wastewater, indicative of high sensitivity.
Typical LOQ for Polycyclic Musks	Low ng/g range	In cosmetic products.[8]

# **Experimental Protocols**

# Sample Preparation: Liquid-Liquid Extraction for Creams and Lotions

This protocol is adapted from established methods for fragrance analysis in cosmetic matrices. [3][10][11]

#### Materials:

- Cream or lotion sample
- Methanol (HPLC grade)
- Methyl tert-butyl ether (MTBE, HPLC grade)
- Anhydrous sodium sulfate
- Deionized water
- 50 mL centrifuge tubes



- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)
- GC vials

#### Procedure:

- Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
- Add 5 mL of deionized water and 5 mL of MTBE to the tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of Cashmeran
  into the organic phase.
- Add approximately 2 g of anhydrous sodium sulfate to remove any residual water.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers and pellet the solid matrix components.
- Carefully collect the upper organic layer (MTBE) using a Pasteur pipette and transfer it to a clean tube.
- Filter the extract through a 0.45 µm syringe filter into a GC vial.
- The sample is now ready for GC-MS analysis.

## **GC-MS Instrumental Parameters**

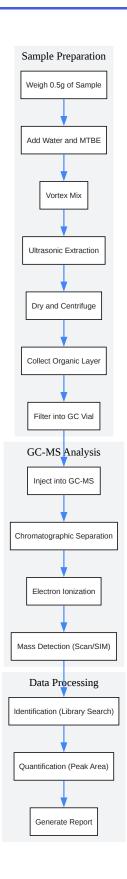
These parameters are a starting point and may require optimization based on the specific instrument and column used. A (5%-phenyl)-methylpolysiloxane column, such as a DB-5MS, is recommended for the analysis of fragrances.[4]



Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
GC Column	DB-5MS (30 m x 0.25 mm i.d., 0.25 $\mu$ m film thickness) or equivalent
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow mode)
Inlet Temperature	250 °C
Injection Volume	1 μL
Injection Mode	Splitless
Oven Temperature Program	Initial temperature 60 °C, hold for 2 minutes.  Ramp to 200 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
MS Source Temperature	230 °C
MS Quadrupole Temperature	150 °C
Ionization Energy	70 eV
Mass Scan Range	40-450 amu (Full Scan)
Selective Ion Monitoring (SIM) Ions	For quantification: 191 m/z (quantifier), 206 m/z and 135 m/z (qualifiers)

# Visualizations Experimental Workflow





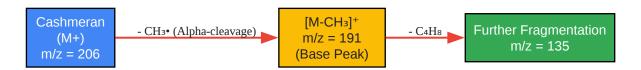
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Caption: Experimental workflow for the GC-MS analysis of **Cashmeran** in cosmetic samples.



## **Proposed Fragmentation Pathway of Cashmeran**

The fragmentation of cyclic ketones in mass spectrometry is often initiated by the cleavage of the bond alpha to the carbonyl group.[9][12]



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Caption: Proposed fragmentation of **Cashmeran** in electron ionization mass spectrometry.

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